molecular formula C16H17N3O5 B1366982 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine CAS No. 226992-13-8

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

Cat. No. B1366982
M. Wt: 331.32 g/mol
InChI Key: MYUWQXUKSBKSDS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the preparation of isotopically enriched derivatives for various scientific studies. This includes the synthesis of hydrochlorides of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and its derivatives using base-catalyzed rearrangement. These derivatives have potential applications in tracer studies and molecular structure research (Yilmaz & Shine, 1988).

Chemical Reactions and Mechanisms

  • The chemical has been involved in reactions with 2-aminoethanols and base-catalysed Smiles rearrangement, leading to the synthesis of 2-(p-nitrophenoxy)ethylamines. Such reactions are foundational in organic synthesis and can contribute to the development of new compounds with varied applications (Knipe, Sridhar, & Lound-Keast, 1977).

Material Science and Polymer Research

  • In the field of material science and polymer research, derivatives of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine have been used to investigate new base-labile protecting groups for carboxyl functionalities. This research contributes to the development of novel synthetic strategies in polymer chemistry and material science (Robles, Pedroso, & Grandas, 1993).

Pharmacology and Biochemistry

  • The compound and its derivatives have been studied in the context of neurochemical pharmacology, particularly as agonists at 5-HT2A receptors. Such research is crucial for understanding the biochemical pathways involved in neurological functions and disorders, and can lead to the development of new therapeutic agents (Eshleman et al., 2018).

Advanced Synthesis Techniques

  • Advanced synthesis techniques involving the compound include the use of macrocyclic polyether 18-crown-6 in the synthesis of N-alkyl- or N-aryl-2-(p-nitrophenoxy)ethylamines. This showcases the compound's role in facilitating complex chemical transformations, which are pivotal in synthetic chemistry and the development of new molecules (Knipe, Sridhar, & Loughran, 1976).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting the future applications of the compound based on its properties and current research trends.


I hope this information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-18(21)14-3-1-13(2-4-14)9-10-17-11-12-24-16-7-5-15(6-8-16)19(22)23/h1-8,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWQXUKSBKSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453621
Record name 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

CAS RN

226992-13-8
Record name 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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